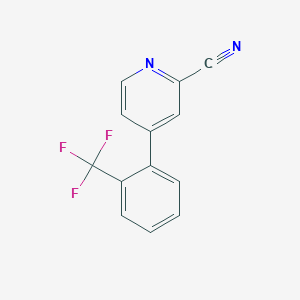

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile

Übersicht

Beschreibung

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is a compound with the molecular formula C13H7F3N2. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis

The molecular structure of 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the distinctive properties of this class of compounds .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Synthesis

The compound 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile plays a role in the synthesis of heterocyclic compounds, which are pivotal in the pharmaceutical and medicinal industries. It is used in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing a variety of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This synthesis is crucial for developing bioactive molecules with potential applications ranging from drug development to material science. The versatility of these catalysts in promoting reactions under diverse conditions highlights the compound's significance in creating pharmacologically relevant structures (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

Pyridine derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, exhibit a high affinity for various ions and neutral species, making them highly effective chemosensors. Their use in analytical chemistry to detect a wide range of species in environmental, agricultural, and biological samples underscores their importance in monitoring and ensuring safety in these domains. This capability demonstrates the compound's utility beyond pharmaceuticals, extending into environmental monitoring and safety assessments (Abu-Taweel et al., 2022).

Contributions to Optoelectronic Materials

The structural features of pyridine derivatives, such as 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, contribute to the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The ability to manipulate the electronic and photophysical properties of these compounds through structural modifications enables the design of materials with tailored functionalities for specific applications in electronics and photonics (Lipunova et al., 2018).

Environmental Degradation Studies

Although not directly related to 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, studies on the environmental degradation of related fluorinated compounds provide insights into the potential environmental fate and impacts of such chemicals. Understanding the degradation pathways, persistence, and possible accumulation of fluorinated chemicals in ecosystems is critical for assessing the environmental safety and sustainability of using these compounds in various applications. Research in this area informs regulatory decisions and the development of safer chemical practices (Liu & Avendaño, 2013).

Eigenschaften

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYFUAYZWCJVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)